N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a methyl group, and a chlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide typically begins with 4-amino-2-methylphenol and 2-chlorophenoxyacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural features, this compound may be explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry:
Materials Science: The compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-(4-Amino-2-methylphenyl)-acetamide: Lacks the chlorophenoxy group, making it less versatile in certain applications.
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide: Contains a methoxy group instead of a chlorine atom, which may alter its reactivity and biological activity.
N-(4-Amino-2-methylphenyl)-2-(2-bromophenoxy)-acetamide: Contains a bromine atom instead of chlorine, potentially affecting its chemical and biological properties.
Uniqueness: N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-11(17)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEHAOYPEDRZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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